molecular formula C23H27N3O4S2 B2961665 2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-diethylsulfamoyl)benzoate CAS No. 953172-67-3

2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-diethylsulfamoyl)benzoate

Cat. No. B2961665
CAS RN: 953172-67-3
M. Wt: 473.61
InChI Key: HGKYGOOTQJFARQ-UHFFFAOYSA-N
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Description

The compound “2-(piperidin-1-yl)benzo[d]thiazol-6-ol” is similar to the one you’re asking about . It has a molecular weight of 234.32 and is a solid in its physical form .


Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been analyzed and confirmed by 1H and 13C NMR .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed based on their C, H, and N analysis .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-diethylsulfamoyl)benzoate involves key steps such as the reaction of ethyl 2-aminobenzo[d]thiazole-6-carboxylate with piperidine using copper(II) bromide. This process yields ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate, which, when reacted with NaOH, produces 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylic acid. These intermediates have been characterized using various spectroscopic techniques, including 1H & 13C NMR and IR, demonstrating their structural integrity and the potential for further modification (Shafi, Rajesh, & Senthilkumar, 2021).

Biological Activities

The biological evaluation of derivatives of this compound has shown promising results in terms of antibacterial and antifungal activities. Specifically, certain synthesized compounds exhibit good antibacterial activity, while others demonstrate effective antifungal properties. These findings suggest potential applications in developing new antimicrobial agents (Shafi, Rajesh, & Senthilkumar, 2021).

Mechanism of Action

The mechanism of action for similar compounds has been studied in the context of anti-inflammatory properties . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Safety and Hazards

The safety and hazards of similar compounds have been evaluated for anti-inflammatory activity . Compounds can be considered safe anti-inflammatory agents .

Future Directions

The future directions for the study of similar compounds could involve further molecular docking studies to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

properties

IUPAC Name

(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 4-(diethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-3-26(4-2)32(28,29)19-11-8-17(9-12-19)22(27)30-18-10-13-20-21(16-18)31-23(24-20)25-14-6-5-7-15-25/h8-13,16H,3-7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKYGOOTQJFARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-diethylsulfamoyl)benzoate

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